molecular formula C12H10F2N2O2S B5266539 3,4-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide

3,4-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B5266539
M. Wt: 284.28 g/mol
InChI Key: QBBHIZPJYXQKME-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C11H8F2N2O2S. It is known for its unique structural properties, which include a pyridine ring and a benzenesulfonamide group, both of which are substituted with fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with pyridin-3-ylmethanamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,4-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or modulator in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide
  • Difluoro(pyridinyl)methylphosphonates
  • 3,4-difluorobenzenesulfonamide

Uniqueness

3,4-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both a pyridine ring and a benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and development .

Properties

IUPAC Name

3,4-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2S/c13-11-4-3-10(6-12(11)14)19(17,18)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBHIZPJYXQKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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